Product packaging for Lariciresinol 4-O-beta-D-glucopyranoside(Cat. No.:)

Lariciresinol 4-O-beta-D-glucopyranoside

Cat. No.: B12087694
M. Wt: 522.5 g/mol
InChI Key: GAYKAIAESJROGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Lignan (B3055560) Glycosides in Natural Product Chemistry

Lignan glycosides are a diverse group of naturally occurring polyphenolic compounds. nih.govresearchgate.net Structurally, they are characterized by a core lignan aglycone, which is formed by the dimerization of two phenylpropanoid units, attached to one or more sugar moieties. nih.gov This glycosylation significantly impacts their solubility, stability, and biological activity.

The biosynthesis of lignans (B1203133) originates from the phenylpropanoid pathway, with coniferyl alcohol being a key precursor. researchgate.netmdpi.com The initial step involves the oxidative coupling of two monolignol units to form a basic lignan structure, such as pinoresinol (B1678388). nih.gov Subsequent enzymatic modifications, including reductions, oxidations, and methylations, lead to a wide array of lignan aglycones. nih.gov The final step in the formation of lignan glycosides is the attachment of a sugar molecule, a process catalyzed by glycosyltransferases. researchgate.net

Lignan glycosides play crucial roles in plants, contributing to defense mechanisms against pathogens and herbivores. mdpi.comresearchgate.net In the realm of medicinal chemistry, they have garnered substantial attention for their wide spectrum of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. nih.govmdpi.comresearchgate.net The structural diversity and biological potential of lignan glycosides make them a fertile ground for natural product research and drug discovery. nih.gov

Significance of Lariciresinol (B1674508) 4-O-beta-D-glucopyranoside as a Research Target

Lariciresinol 4-O-beta-D-glucopyranoside is a specific lignan glycoside that has been isolated from various plant sources, notably from the roots of Isatis indigotica and the leaves and stems of Symplocos cochinchinensis. nih.govmedchemexpress.com Its chemical structure consists of a lariciresinol aglycone linked to a beta-D-glucopyranoside moiety at the 4-O position. nih.gov

The significance of this particular compound in academic research stems from its demonstrated biological activities, which have been the subject of several scientific investigations. A key area of interest is its potential antiviral and anti-inflammatory effects. Research has shown that this compound can inhibit the pro-inflammatory response induced by the influenza A virus. nih.gov Specifically, it has been observed to attenuate the activation of NF-κB, a key regulator of the inflammatory response, and suppress the expression of various pro-inflammatory molecules. nih.gov

Furthermore, studies have explored its potential activity against the hepatitis B virus (HBV). Research on lignans from Isatis indigotica has highlighted the antiviral potential of this class of compounds, with this compound being one of the constituents investigated for its role in inhibiting HBV. mdpi.com

Recent research has also pointed towards the hepatoprotective effects of lignan glycosides from Symplocos cochinchinensis, with this compound being identified as a constituent of this plant. medchemexpress.com This suggests a potential therapeutic application in liver-related ailments, a field that often looks to natural products for new leads.

The compound's presence in medicinally important plants and its array of biological activities make this compound a valuable target for further research. Elucidating its mechanisms of action and exploring its full therapeutic potential are active areas of investigation in natural product chemistry and pharmacology.

Detailed Research Findings

To provide a clearer picture of the research conducted on this compound, the following tables summarize key findings from various studies.

Table 1: Investigated Biological Activities of this compound

Biological Activity Research Focus Key Findings Plant Source Citation
Anti-influenzaInhibition of influenza A virus-induced pro-inflammatory responseAttenuated virus-induced NF-κB activation and suppressed the expression of pro-inflammatory molecules (IL-6, TNF-α, etc.).Isatis indigotica nih.gov
Anti-Hepatitis B Virus (HBV)Potential inhibition of HBV replicationInvestigated as part of a study on the anti-HBV activity of lignans from the plant source.Isatis indigotica mdpi.com
HepatoprotectiveProtection against liver injuryIdentified as a constituent in a plant with demonstrated hepatoprotective lignan glycosides.Symplocos cochinchinensis medchemexpress.com

Table 2: Natural Sources and Isolation of this compound

Plant Species Part of Plant Significance Citation
Isatis indigoticaRootA well-known traditional Chinese medicine from which the compound has been isolated and studied for its antiviral and anti-inflammatory properties. nih.gov
Symplocos cochinchinensisLeaves and StemsA source of hepatoprotective lignan glycosides, including this compound. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34O11 B12087694 Lariciresinol 4-O-beta-D-glucopyranoside

Properties

Molecular Formula

C26H34O11

Molecular Weight

522.5 g/mol

IUPAC Name

2-[4-[[5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H34O11/c1-33-19-9-14(4-5-17(19)29)25-16(10-27)15(12-35-25)7-13-3-6-18(20(8-13)34-2)36-26-24(32)23(31)22(30)21(11-28)37-26/h3-6,8-9,15-16,21-32H,7,10-12H2,1-2H3

InChI Key

GAYKAIAESJROGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Phytochemical Investigations and Natural Occurrence of Lariciresinol 4 O Beta D Glucopyranoside

Botanical Sources and Distribution

Lariciresinol (B1674508) 4-O-beta-D-glucopyranoside has been isolated from several plants, where it often co-occurs with other related lignan (B3055560) compounds. Its distribution is not ubiquitous, but it is a notable constituent in certain traditional medicinal herbs.

Occurrence in Symplocos cochinchinensis

Symplocos cochinchinensis (Lour.) S. Moore is a plant species found in Asia that is utilized in traditional medicine. nih.govmedchemexpress.com Scientific studies have identified Lariciresinol 4-O-beta-D-glucopyranoside as a natural lignan glucoside present in the leaves and stems of this plant. nih.govtandfonline.comnih.govmedchemexpress.com In a comprehensive phytochemical analysis of S. cochinchinensis, this compound was isolated along with several other known lignan glucosides, highlighting it as a characteristic component of the species. nih.gov

Extraction and Isolation Methodologies for Research Purposes

The isolation of pure this compound from plant material is a multi-step process involving extraction and subsequent purification using various chromatographic techniques. These methods are fundamental for obtaining the compound in a form suitable for structural analysis and bioactivity studies.

Chromatographic Techniques for Purification

The purification of this compound from crude plant extracts relies heavily on a combination of chromatographic methods. The general workflow involves:

Initial Extraction : Dried and powdered plant material (e.g., roots, leaves, or stems) is typically extracted with a solvent. Methanol is commonly used for this initial extraction. frontiersin.org

Fractionation : The crude extract is then subjected to column chromatography for fractionation. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and MCI gel columns. bvsalud.org A gradient of solvents with increasing polarity is used to elute different fractions.

Fine Purification : Fractions containing the target compound are further purified using high-performance liquid chromatography (HPLC). frontiersin.org This technique provides high resolution and is used to isolate the compound to a high degree of purity (e.g., >98%). mdpi.com The purity of the final product is often verified by analytical HPLC. mdpi.com

Table 1: Overview of Chromatographic Techniques in the Isolation of this compound

TechniquePurposeCommon Materials/Solvents
Column ChromatographyInitial fractionation of crude extractSilica Gel, Sephadex LH-20
High-Performance Liquid Chromatography (HPLC)Final purification of the isolated compoundReverse-phase columns (e.g., C18) with solvent systems like methanol/water or acetonitrile/water gradients
Thin-Layer Chromatography (TLC)Monitoring the separation process and identifying fractions containing the target compoundSilica gel plates with a suitable solvent system

Spectroscopic Approaches for Structural Elucidation within Research Contexts

Once purified, the chemical structure of this compound is confirmed using a suite of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental formula of the compound. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are crucial for elucidating the complete structure. ¹H NMR provides information about the protons and their chemical environment, while ¹³C NMR identifies the carbon skeleton. 2D NMR experiments establish the connectivity between protons and carbons, allowing for the definitive assignment of the structure, including the position of the glucose unit. nih.gov

Table 2: Key Spectroscopic Data for Structural Elucidation

Spectroscopic MethodInformation Obtained
Mass Spectrometry (MS)Determination of molecular weight and chemical formula.
¹H NMRProvides data on the number and types of protons in the molecule.
¹³C NMRProvides data on the number and types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC)Establishes the connectivity between atoms (H-H, C-H), confirming the final structure.

Biosynthesis and Metabolic Pathways of Lariciresinol 4 O Beta D Glucopyranoside

General Phenylpropanoid and Lignan (B3055560) Biosynthetic Pathways

Lignans (B1203133), including lariciresinol (B1674508), are a major class of phenylpropanoids derived from the dimerization of two phenylpropane units. nih.govwikipedia.org Their biosynthesis begins with the general phenylpropanoid pathway, which provides the necessary monolignol building blocks. nih.govuvic.ca

The journey to lariciresinol begins with the amino acid L-phenylalanine. frontiersin.orgfrontiersin.org The general phenylpropanoid pathway converts phenylalanine into monolignols, such as coniferyl alcohol, which is the direct precursor for the formation of many lignan dimers. uvic.cafrontiersin.org This initial phase is catalyzed by a series of well-established enzymes:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the first committed step, deaminating phenylalanine to form cinnamate (B1238496). frontiersin.org

Cinnamate 4-hydroxylase (C4H): C4H then hydroxylates cinnamate to produce p-coumarate. frontiersin.org

4-Hydroxycinnamate CoA ligase (4CL): This enzyme activates p-coumarate by ligating it with Coenzyme A, forming p-coumaroyl-CoA. frontiersin.org

Subsequent enzymatic modifications, including further hydroxylations and methylations, convert p-coumaroyl-CoA into coniferyl alcohol, the key building block for lariciresinol. uvic.ca Genes encoding these primary enzymes have been identified in various plants, including Isatis indigotica, a known source of lariciresinol glycosides. nih.gov

The assembly of the core lignan structure from monolignol precursors is a highly controlled process involving specific enzymes that ensure correct stereochemistry.

Dirigent Proteins (DIRs): Once coniferyl alcohol is synthesized, two molecules undergo oxidative coupling to form the lignan pinoresinol (B1678388). frontiersin.org This reaction is mediated by an oxidizing enzyme, such as a laccase or peroxidase, which generates coniferyl alcohol radicals. nih.govoup.com Crucially, dirigent proteins guide this radical-radical coupling to achieve specific regio- and stereoselectivity. oup.com In the absence of DIRs, the coupling is non-selective, leading to a mixture of racemic products. oup.comoup.com DIRs, therefore, are essential for directing the formation of a specific enantiomer, such as (+)-pinoresinol, which serves as the next intermediate in the pathway. frontiersin.orgoup.com

Pinoresinol/Lariciresinol Reductase (PLR): Following the formation of pinoresinol, the enzyme pinoresinol-lariciresinol reductase (PLR) catalyzes two consecutive reduction steps. nih.gov In the first step, PLR reduces pinoresinol to form lariciresinol. nih.gov This is followed by a second reduction of lariciresinol to secoisolariciresinol. nih.govnih.gov PLRs are key to the biosynthesis of all 8-8' linked lignans derived from pinoresinol and can exhibit different specificities for enantiomers, which contributes to the diversity of lignans found in different plant species. nih.govresearchgate.net

Enzymatic Glycosylation of Lariciresinol

The final step in the biosynthesis of Lariciresinol 4-O-beta-D-glucopyranoside is the attachment of a glucose molecule to the lariciresinol aglycone. This process, known as glycosylation, is catalyzed by a class of enzymes called UDP-glycosyltransferases (UGTs) and is critical for enhancing the stability and water-solubility of the compound. nih.govfrontiersin.orgmdpi.com

Plant UGTs are a large family of enzymes that transfer a glycosyl group from an activated sugar donor, typically a UDP-sugar, to a wide variety of acceptor molecules, including lignans. nih.gov These enzymes contain a conserved C-terminal domain known as the Plant Secondary Product Glycosyltransferase (PSPG) box. nih.govfrontiersin.org Research into the medicinal plant Isatis indigotica, a notable source of antiviral lignan glycosides, has led to the identification and functional characterization of several UGTs involved in this pathway. frontiersin.orgnih.gov

Detailed studies in Isatis indigotica have elucidated the specific roles of several UGT enzymes in lignan glycosylation. While multiple UGTs can act on lignan substrates, they exhibit distinct functions in planta. frontiersin.orgnih.gov

IiUGT4: This enzyme has been identified as the dominant UGT responsible for the glycosylation of lariciresinol in I. indigotica. frontiersin.orgnih.gov Kinetic analyses have shown that IiUGT4 is more efficient at catalyzing the glycosylation of lariciresinol compared to other related UGTs from the same plant. nih.gov Overexpression and knockdown experiments in I. indigotica hairy roots confirmed that IiUGT4 plays the principal role in the biosynthesis of lariciresinol glycosides. nih.gov

IiUGT1: This UGT, belonging to the UGT72 family, primarily participates in the biosynthesis of pinoresinol diglucoside. nih.gov

IiUGT71B5a and IiUGT71B5b: These two closely related enzymes from the UGT71B family are primarily involved in the biosynthesis of coniferin (B30667) (the glucoside of coniferyl alcohol) and pinoresinol glucosides. nih.govnih.gov Their activity towards lariciresinol is significantly lower, indicating they are not the main contributors to the formation of this compound. frontiersin.orgnih.gov

EnzymePrimary Function in Isatis indigoticaPrimary Substrate(s)
IiUGT4Biosynthesis of lariciresinol glycosides nih.govLariciresinol nih.gov
IiUGT1Biosynthesis of pinoresinol diglucoside nih.govPinoresinol nih.gov
IiUGT71B5aBiosynthesis of coniferin and pinoresinol glucosides nih.govnih.govConiferyl alcohol, Pinoresinol nih.govnih.gov
IiUGT71B5bBiosynthesis of pinoresinol monoglucoside nih.govresearchgate.netPinoresinol nih.govresearchgate.net

UGTs often exhibit substrate promiscuity, meaning they can catalyze the glycosylation of multiple, structurally related acceptor molecules. frontiersin.orgnih.gov However, they typically show a clear preference and higher catalytic efficiency for a specific substrate.

The enzymes IiUGT71B5a and IiUGT71B5b from I. indigotica are prime examples of this phenomenon. While they are capable of glycosylating a range of lignan aglycones, including pinoresinol, lariciresinol, and matairesinol, their preferred substrate is pinoresinol. nih.govresearchgate.net The catalytic efficiency (kcat/Km) of IiUGT71B5a is significantly higher for pinoresinol compared to other lignans, such as matairesinol. nih.gov This preference is consistent with the observation that these enzymes are primarily involved in the biosynthesis of pinoresinol glucosides in the plant. nih.gov In contrast, the high efficiency of IiUGT4 with lariciresinol as a substrate underscores its specialized role in producing lariciresinol glycosides. nih.gov

Kinetic Parameters of IiUGT71B5a for Different Lignan Substrates nih.gov
SubstrateKm (μM)kcat (s⁻¹)kcat/Km (s⁻¹·M⁻¹)
Pinoresinol17.07 ± 3.420.13 ± 0.017.62 × 10³
Matairesinol125.7 ± 18.20.06 ± 0.0034.77 × 10²

In Vitro Biological Activities and Mechanistic Studies of Lariciresinol 4 O Beta D Glucopyranoside

Antiviral Activities

Inhibition of Influenza A Virus (IAV) Replication

Studies have demonstrated that Lariciresinol (B1674508) 4-O-beta-D-glucopyranoside, isolated from the root of Isatis indigotica, exhibits activity against Influenza A virus. nih.gov Its mechanisms of action have been explored through various cellular and molecular assays.

Lariciresinol 4-O-beta-D-glucopyranoside has been shown to be effective against the cytopathic effect induced by Influenza A virus in Madin-Darby Canine Kidney (MDCK) cells. nih.gov The cytopathic effect, which refers to the structural changes in host cells caused by viral invasion, is a key indicator of viral replication and activity. The inhibition of CPE suggests that the compound interferes with the virus's ability to replicate and cause damage to infected cells.

The export of viral ribonucleoprotein (RNP) complexes from the nucleus of an infected cell is a critical step in the replication cycle of the influenza virus. However, research indicates that this compound does not affect the export of these RNP complexes from the nucleus in the later stages of infection. nih.gov This finding suggests that the compound's anti-influenza activity is not mediated through the disruption of this specific viral process.

To understand the broader molecular impact of this compound on influenza A virus-infected cells, transcriptome profiling has been conducted on human lung epithelial (A549) cells. This analysis revealed that while the compound did not significantly alter the activation of genes involved in the primary antiviral response (such as RIG-I signaling and interferon α/β signaling), it did influence other cellular pathways. researchgate.net

The treatment with this compound uniquely affected the expression of 166 genes. These genes are primarily involved in crucial cellular processes such as the cell cycle, DNA repair, chromatin organization, and biosynthesis. researchgate.net Notably, an upregulation of six telomere-associated genes was observed, which are implicated in the regulation and stability of telomeres. researchgate.net These findings suggest that the compound's antiviral mechanism may involve modulating the host cell's response to infection, particularly in areas of cellular maintenance and defense, rather than directly targeting viral replication machinery. researchgate.net

Table 1: Gene Ontology (GO) Enrichment Analysis of Differentially Expressed Genes in A549 Cells Treated with this compound Post-Influenza A Virus Infection researchgate.net

GO Term CategoryDescription
Biological Process Cell cycle
DNA repair
Chromatin organization
Gene expression
Biosynthesis
Molecular Function Telomere-associated protein binding
Cellular Component Nucleus

Inhibition of Hepatitis B Virus (HBV) Replication

While research has investigated the anti-HBV properties of lignans (B1203133) from Isatis indigotica, specific data on the direct effects of this compound on Hepatitis B Virus replication is not available in the reviewed scientific literature. Studies have focused on its aglycone, (-)-lariciresinol (B1260115), which has demonstrated inhibitory effects on HBV. However, as per the strict focus of this article, data for the aglycone cannot be substituted for the glucoside.

There is no direct experimental data available from the conducted research that details the specific effects of this compound on the replication of HBV DNA or the expression of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg).

Analysis of Viral Transcription and RNA Production

This compound has been identified as a bioactive component with potential antiviral properties, particularly against influenza A virus and hepatitis B virus (HBV). nih.govmdpi.com Its mechanisms of action appear to involve the modulation of host cellular pathways rather than direct inhibition of viral components.

In studies involving influenza A virus, while this compound demonstrated efficacy in mitigating the virus-induced cytopathic effect, it did not appear to affect the nuclear export of viral ribonucleoprotein (RNP) complexes in the later stages of infection. nih.gov This suggests that its antiviral activity against influenza is not mediated by interfering with the transport of viral genetic material out of the host cell nucleus.

Conversely, research on a related compound, (-)-lariciresinol, isolated from the same plant source, Isatis indigotica, has provided more direct insights into the impact on viral transcription. mdpi.comnih.govmdpi.com In in vitro studies, (-)-lariciresinol was found to inhibit HBV DNA replication for both wild-type and nucleoside analogue-resistant strains. mdpi.comnih.gov Mechanistic investigations revealed that this compound could block the production of HBV RNA, which subsequently led to a reduction in viral proteins, viral particles, and DNA. mdpi.comnih.gov Further analysis through promoter reporter assays and RNA decay experiments indicated that the reduction in HBV RNA was primarily due to the inhibition of transcription rather than the degradation of existing RNA molecules. mdpi.comnih.gov This inhibitory effect on HBV transcription may be linked to the suppression of hepatocyte nuclear factor 1α (HNF1α), a host transcription factor crucial for HBV replication. mdpi.comnih.gov

It is important to note that while this compound and (-)-lariciresinol are closely related lignans from the same plant, the specific studies on direct inhibition of viral transcription and RNA production have been more explicitly detailed for (-)-lariciresinol. mdpi.comnih.gov However, the anti-influenza activity of this compound points towards an indirect mechanism of action that influences the host's response to viral infection. nih.gov

Activities Against Other Viruses (e.g., Coxsackievirus B3)

While the primary focus of research on this compound has been on its effects against influenza and hepatitis B viruses, information regarding its specific activity against other viruses like Coxsackievirus B3 is limited in the available scientific literature. However, studies on other lignans and extracts from Isatis indigotica, the plant from which this compound is isolated, have shown activity against Coxsackievirus B3 (CVB3). researchgate.net For instance, Isatindolignanoside A, another lignan (B3055560) from this plant, demonstrated antiviral activity against CVB3. researchgate.net

Coxsackievirus B3 is a member of the Enterovirus genus and is a significant human pathogen responsible for a range of illnesses, including myocarditis and pancreatitis. nih.govnih.gov The search for effective antiviral agents against CVB3 is ongoing, with various compounds being investigated for their potential to inhibit viral replication and mitigate virus-induced damage. nih.govnih.gov

Although direct evidence for the anti-CVB3 activity of this compound is not explicitly detailed, the known antiviral spectrum of other compounds from Isatis indigotica suggests a potential avenue for future research. researchgate.net

Underlying Defense Mechanisms Related to Host Cellular Processes

The antiviral effects of this compound are thought to be mediated through the modulation of various host cellular processes, rather than by directly targeting viral components. researchgate.net These underlying defense mechanisms encompass interactions with the immune system, influence on signal transduction pathways, and effects on cellular metabolism and the cell cycle. researchgate.net

In vitro studies have demonstrated that this compound exerts significant anti-inflammatory effects, which are crucial in combating viral infections. nih.gov Specifically, in the context of influenza A virus (H1N1) infection in human alveolar epithelial cells (A549), the compound was shown to suppress the expression of several pro-inflammatory molecules. nih.gov

The production of pro-inflammatory cytokines and chemokines is a key aspect of the host's innate immune response to viral pathogens. nih.govmdpi.com However, an excessive inflammatory response can lead to tissue damage. This compound has been found to downregulate the expression of key inflammatory mediators, as detailed in the table below. nih.gov

Cell LineVirusInhibited Pro-inflammatory MoleculesReference
A549Influenza A (H1N1)IL-6, TNF-α, IL-8, MCP-1, IP-10, IFN-α nih.gov
A549Influenza A (H9N2)IP-10, TNF-α nih.gov

This inhibition of pro-inflammatory responses suggests that this compound may help to alleviate the immunopathology associated with influenza virus infection. nih.gov

A key mechanism underlying the anti-inflammatory activity of this compound is its ability to modulate cellular signal transduction pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov The NF-κB signaling cascade is a central regulator of inflammation, immunity, cell proliferation, and survival. nih.govresearchgate.net Upon activation by various stimuli, including viral infections, NF-κB translocates to the nucleus and induces the transcription of numerous pro-inflammatory genes. researchgate.net

In vitro studies utilizing HEK-293 cells stably co-transfected with an NF-κB responsive luciferase reporter have shown that this compound can attenuate influenza A virus-induced NF-κB activation. nih.gov This inhibition of the NF-κB pathway provides a molecular basis for the observed reduction in pro-inflammatory cytokine and chemokine expression. nih.gov By dampening the NF-κB response, the compound helps to control the excessive inflammation often associated with severe viral infections. nih.gov

The modulation of the NF-κB pathway is a recognized therapeutic strategy for a variety of inflammatory conditions. nih.gov The ability of this compound to interfere with this critical signaling hub highlights its potential as a host-directed antiviral agent. nih.govresearchgate.net

The influence of this compound on the cell cycle and cellular metabolism has been suggested as part of its underlying defense mechanism against viral infections. researchgate.net While specific, detailed studies on this compound in this context are not extensively available, research on the related lignan, lariciresinol, provides some insights.

In a comparative in vitro study, lariciresinol was evaluated for its effects on healthy cells and breast cancer-derived human cells. nih.govnih.gov The study, conducted between 2017 and 2019, examined cell viability and the expression of genes that regulate the cell cycle and apoptosis. nih.govnih.gov While this research was focused on anti-neoplastic effects, it demonstrates that lariciresinol can influence fundamental cellular processes. For instance, treatment with lariciresinol led to a reduction in the viability of fibroblast cells and significantly modulated the expression of pro-apoptotic and anti-apoptotic genes in SkBr3 breast cancer cells. nih.govnih.gov

These findings suggest that lignans like lariciresinol have the capacity to interact with and influence key cellular pathways that govern cell fate and proliferation. nih.govnih.gov Such interactions could be relevant to the host's defense against viruses, as viruses often manipulate host cell cycle and metabolism to support their own replication. Further research is needed to specifically elucidate the effects of this compound on cell cycle and metabolism in the context of viral infections.

Information specifically detailing the regulation of telomere-associated genes by this compound is not currently available in the scientific literature. Telomeres are protective structures at the ends of chromosomes, and their maintenance is crucial for genomic stability and cellular longevity. nih.govnih.gov The enzyme telomerase is primarily responsible for maintaining telomere length. nih.gov

While direct evidence for this compound is lacking, the broader context of cellular health and aging, in which telomere biology plays a significant role, is an active area of research. nih.govnih.gov For instance, acute exercise has been shown to regulate the expression of telomere-associated genes and microRNAs in immune cells, suggesting that external factors can influence telomere homeostasis. nih.gov

Given that some natural compounds have been shown to affect telomerase activity, future research may explore whether this compound has any influence on these pathways. nih.gov

Anti-inflammatory Activities

This compound, a lignan glycoside, has demonstrated notable anti-inflammatory properties in various in vitro models. These activities are primarily attributed to its ability to modulate key inflammatory pathways and mediators.

Suppression of Pro-Inflammatory Responses (in vitro)

Research has shown that this compound can effectively suppress pro-inflammatory responses induced by viral infections in vitro. In a study involving human alveolar epithelial cells (A549) infected with the influenza A virus (H1N1), this lignan glycoside was found to inhibit the virus-induced pro-inflammatory response. nih.gov This suggests a direct role in mitigating the cellular inflammatory cascade triggered by external pathogens. The compound, isolated from the root of Isatis indigotica, has been identified as a bioactive component contributing to the traditional medicinal use of this plant for treating inflammatory conditions associated with viral infections. nih.gov

Modulation of Cytokine and Chemokine Expression Profiles

A key aspect of the anti-inflammatory effect of this compound is its ability to modulate the expression of various cytokines and chemokines. In studies with H1N1 virus-infected A549 cells, the compound significantly suppressed the expression of several pro-inflammatory molecules. nih.gov The expression of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), and chemokines including Interleukin-8 (IL-8), Monocyte Chemoattractant Protein-1 (MCP-1), and Interferon-gamma-inducible Protein 10 (IP-10) were all downregulated. nih.gov Furthermore, the expression of Interferon-alpha (IFN-α) was also reduced. nih.gov When tested against the H9N2 virus, which induced a similar cytokine and chemokine profile to H1N1, this compound specifically reduced the expression of IP-10 and TNF-α. nih.gov

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Expression in H1N1-infected A549 Cells

Cytokine/ChemokineEffect of TreatmentReference
Interleukin-6 (IL-6)Suppressed nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Suppressed nih.gov
Interleukin-8 (IL-8)Suppressed nih.gov
Monocyte Chemoattractant Protein-1 (MCP-1)Suppressed nih.gov
Interferon-gamma-inducible Protein 10 (IP-10)Suppressed nih.gov
Interferon-alpha (IFN-α)Suppressed nih.gov

Investigation of Key Signaling Pathways (e.g., NF-κB)

The anti-inflammatory actions of this compound are linked to its influence on crucial intracellular signaling pathways. A primary mechanism identified is the attenuation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net In human embryonic kidney (HEK-293) cells engineered to report NF-κB activation, the compound was shown to attenuate virus-induced activation of this pathway. nih.gov The NF-κB pathway is a central regulator of inflammatory gene expression, and its inhibition by this compound provides a molecular basis for its observed suppression of pro-inflammatory cytokines and chemokines. nih.govnih.gov This inhibitory effect on NF-κB activation is a significant finding, as this pathway is a well-established target for anti-inflammatory drug development. researchgate.net

Antioxidant Activities

Lignans as a class of compounds are recognized for their antioxidant properties, and this compound is no exception. researchgate.net

Radical Scavenging Mechanisms (e.g., Peroxyl Radical Scavenging)

While the broader antioxidant potential of lignans is acknowledged, detailed mechanistic studies specifically on the peroxyl radical scavenging capacity of this compound are not extensively documented in the reviewed literature. However, the general antioxidant activity of lignans often involves the donation of a hydrogen atom from their phenolic hydroxyl groups to stabilize free radicals, thereby interrupting the chain reactions of oxidation. This mechanism is fundamental to scavenging various reactive oxygen species (ROS), including peroxyl radicals. Further research is required to specifically quantify the peroxyl radical scavenging efficacy and elucidate the precise structural-activity relationships for this compound.

Neuroprotective Activities (in vitro models)

The potential neuroprotective effects of this compound are an emerging area of interest, though direct in vitro evidence is limited in the current body of scientific literature. However, studies on structurally related lignan glycosides provide a basis for potential neuroprotective action. For instance, (-)-syringaresinol-4-O-β-D-glucopyranoside, another lignan glycoside, has been shown to exhibit neuroprotective effects in corticosterone-induced PC12 cell apoptosis, an in vitro model relevant to anxiety and neurodegenerative processes. researchgate.netnih.gov This related compound was found to promote cell viability, inhibit apoptosis, and modulate apoptosis-related proteins. researchgate.net Given the structural similarities among lignan glycosides, it is plausible that this compound may possess similar neuroprotective properties, but dedicated in vitro studies using relevant neuronal cell models are necessary to confirm and characterize such activities.

In Vitro Cellular Responses

This compound, a lignan glycoside found in plants such as Isatis indigotica and Symplocos cochinchinensis, has been the subject of various in vitro studies to elucidate its effects on cellular processes. bohrium.commedchemexpress.comnih.govchemicalbook.com Research has primarily focused on its antiviral and anti-inflammatory properties, with some investigations extending to its potential as an anticancer agent. The cellular responses to this compound are multifaceted, involving modulation of cell viability, proliferation, and specific signaling pathways.

Direct studies on the effects of this compound on the P388 murine leukemia cell line and the SK-MEL-2 human melanoma cell line are not extensively available in the reviewed scientific literature. However, research on other cell lines provides valuable insights into the potential cytotoxic and antiproliferative activities of this compound and its aglycone, lariciresinol.

For instance, the aglycone, lariciresinol, has demonstrated notable effects on various cancer cell lines. In a study involving the human breast cancer cell line SkBr3, lariciresinol treatment led to a significant reduction in cell viability and induced apoptosis. sums.ac.irnih.gov After 48 hours of treatment, lariciresinol reduced the viability of SkBr3 cells. sums.ac.irnih.gov Furthermore, lariciresinol has been shown to induce apoptosis in HepG2 liver cancer cells. medchemexpress.com

While specific data for P388 and SK-MEL-2 cells are lacking for the glucoside, studies on other lignans from plant sources like Isatis indigotica have shown cytotoxic activities against various cancer cell lines, suggesting a potential area for future research into the specific effects of this compound. researchgate.netnih.govnih.gov

The analysis of cellular viability and proliferation in response to this compound has been a key component of in vitro research, primarily in the context of its antiviral activity.

In studies investigating its anti-influenza virus potential, the cytotoxicity of this compound was evaluated in Madin-Darby Canine Kidney (MDCK) and human alveolar epithelial (A549) cells using the MTT assay. nih.gov These studies are crucial to distinguish between antiviral effects and general cytotoxicity. The compound was found to be effective against the influenza A virus-induced cytopathic effect in MDCK cells. nih.gov

Similarly, in research focused on its activity against the hepatitis B virus (HBV), the cytotoxicity of related compounds was assessed in HepG2.2.15 cells. mdpi.com For instance, the related compound (−)-lariciresinol showed a 50% cytotoxic concentration (CC50) greater than 750 μM in HepG2.2.15 cells, with cell viability remaining above 90% at this concentration. This low cytotoxicity was a prerequisite for further investigation into its specific antiviral mechanisms. mdpi.com

The aglycone, lariciresinol, has been more extensively studied for its direct impact on cancer cell viability and proliferation. In human MCF-7 breast cancer xenografts, dietary lariciresinol inhibited tumor growth and enhanced tumor cell apoptosis. nih.govresearchgate.net In vitro, the metabolite of lariciresinol, enterolactone, inhibited the estrogen-stimulated secretion of vascular endothelial growth factor (VEGF) in MCF-7 cells. nih.gov Furthermore, lariciresinol treatment for 72 hours induced morphological changes and decreased cell growth, survival, and proliferation in SkBr3 cells. medchemexpress.com

The following interactive table summarizes the available data on the effects of Lariciresinol and its glucoside on cellular viability in different cell lines.

CompoundCell LineAssayEffectConcentration/TimeReference
LariciresinolSkBr3Cell Viability47% reduction48 hours sums.ac.irnih.gov
LariciresinolFibroblastCell Viability47% reduction48 hours sums.ac.irnih.gov
LariciresinolHepG2Apoptosis InductionInduces apoptosis100-400 µg/mL, 24-72h medchemexpress.com
(-)-LariciresinolHepG2.2.15Cytotoxicity (CC50)>750 µMNot specified mdpi.com
This compoundMDCK, A549Cytotoxicity (MTT)Evaluated for antiviral studiesNot specified nih.gov

These findings underscore the importance of the specific chemical structure, including the presence or absence of the glucoside group, in determining the biological activity of these compounds. While direct evidence on P388 and SK-MEL-2 cells for this compound is pending, the existing research on related compounds and other cell lines provides a solid foundation for future investigations into its potential as a modulator of cellular responses in cancer and other diseases.

Structure Activity Relationship Sar Studies of Lariciresinol 4 O Beta D Glucopyranoside

Impact of Glycosylation on Biological Activity Profiles

Glycosylation, the enzymatic process that attaches carbohydrate moieties (glycans) to other molecules, plays a pivotal role in modulating the biological activity of many natural compounds, including lignans (B1203133). The addition of a sugar unit, such as the beta-D-glucopyranoside group in Lariciresinol (B1674508) 4-O-beta-D-glucopyranoside, can significantly alter the parent molecule's (aglycone's) physicochemical properties, including its solubility, stability, and ability to interact with biological targets. researchgate.net

Generally, glycosylation can have several effects:

Altered Bioavailability: The sugar moiety can increase water solubility, which may affect how the compound is absorbed, distributed, and metabolized in an organism. researchgate.net

Modified Activity: While glycosylation sometimes reduces the direct in vitro activity of a compound compared to its aglycone, it can enhance stability and lead to a more sustained effect in vivo. nih.gov The glycan part can also facilitate transport across cell membranes or be a recognition element for specific cellular receptors. researchgate.netwustl.edu

Change in Target Specificity: The presence and structure of the glycan can influence how the molecule binds to its target, potentially altering its mechanism of action. nih.gov

In the context of lignans, studies have shown that glycosylation is a critical determinant of their biological profiles. For instance, Lariciresinol 4-O-beta-D-glucopyranoside has been identified as a bioactive component of Isatis indigotica and has demonstrated an ability to inhibit the pro-inflammatory response induced by the influenza A virus. nih.govresearchgate.net This suggests that the glycosylated form is active and contributes to the plant's medicinal properties. The underlying defense mechanism is believed to involve actions on the immune system, signal transduction, and cell metabolism. researchgate.net

Comparative Analysis with Lariciresinol and Related Lignan (B3055560) Glycosides

To understand the specific contribution of the 4-O-beta-D-glucopyranoside group, it is essential to compare its activity with its aglycone, lariciresinol, and other related lignan glycosides.

A study investigating compounds from the roots of Isatis indigotica tested the anti-hepatitis B virus (HBV) activity of lariciresinol and three of its glycosylated derivatives: (–)-lariciresinol-4-O-β-D-glucopyranoside, (–)-lariciresinol-4′-O-β-D-glucopyranoside, and (–)-lariciresinol-4,4′-bis-O-β-D-glucopyranoside. mdpi.com Among the four tested compounds, the aglycone, (−)-Lariciresinol, showed the most significant antiviral activity against HBV in vitro. mdpi.com This finding suggests that for this specific antiviral activity, the free hydroxyl groups on the lariciresinol structure are more advantageous than when one or both are masked by a glucose unit.

Conversely, other studies highlight the activity of the glycosylated forms. Lariciresinol-4-O-beta-D-glucopyranoside itself has been reported to have anti-influenza virus activity. nih.gov Furthermore, another related lignan glycoside, clemastanin B ((–)-lariciresinol-4,4′-bis-O-β-D-glucopyranoside), has also shown inhibitory effects against various influenza A virus subtypes. researchgate.net This indicates that the impact of glycosylation is not uniform across all biological activities; it can enhance certain properties while diminishing others.

The table below summarizes findings from a comparative study on the anti-HBV activity of lariciresinol and its glycosides.

CompoundGlycosylation PatternReported Anti-HBV Activity (EC₅₀)
(−)-LariciresinolAglycone (No glycosylation)42.62 μM
(−)-Lariciresinol-4-O-β-D-glucopyranosideMonoglucoside at 4-positionLess significant than aglycone
(−)-Lariciresinol-4′-O-β-D-glucopyranosideMonoglucoside at 4'-positionLess significant than aglycone
(−)-Lariciresinol-4,4′-bis-O-β-D-glucopyranosideDiglucoside at 4 and 4' positionsLess significant than aglycone

Data sourced from a study on compounds isolated from Isatis indigotica. mdpi.com The EC₅₀ value represents the concentration at which 50% of the maximal antiviral effect is observed. A lower value indicates higher potency.

This comparative data underscores that for direct antiviral action against HBV, the aglycone lariciresinol is more potent. However, the anti-inflammatory and anti-influenza activities of this compound and its related glycosides suggest that glycosylation is beneficial for other biological functions. nih.govresearchgate.net

Influence of Stereochemistry on Bioactivity

Stereochemistry—the specific three-dimensional arrangement of atoms in a molecule—is a fundamental factor governing the biological activity of lignans. nih.gov Lignans possess multiple chiral centers, meaning they can exist as different stereoisomers (enantiomers and diastereomers). These isomers, while having the same chemical formula and connectivity, can exhibit vastly different biological effects because receptors, enzymes, and other biological targets are themselves chiral and will interact differently with each isomer. nih.gov

The majority of natural products are biosynthesized in an enantiomerically pure form, and this specific stereochemistry is often crucial for their activity. nih.gov For lignans in general, research has demonstrated that the spatial orientation of the substituent groups on the tetrahydrofuran (B95107) ring significantly impacts their antimicrobial and cytotoxic activities. jst.go.jpresearchgate.net For example, studies on other tetrahydrofuran lignans have found that specific stereoisomers show markedly stronger antibacterial or antifungal effects. researchgate.net

In a study on flaxseed, stereochemical analysis revealed that lariciresinol consists predominantly of one enantiomer. nih.gov This natural preference for a specific stereoisomer suggests its biological relevance. While specific SAR studies detailing the stereochemistry of this compound are limited, the principles derived from related lignans are applicable. It is highly probable that the specific stereoconfiguration of the lariciresinol core within the glycoside is essential for its observed anti-inflammatory and antiviral activities. Any change in the stereochemistry at its chiral centers would likely alter the molecule's shape, affecting its fit with biological targets and thus modulating its efficacy.

The table below illustrates the importance of stereochemistry in related lignans, showing how different isomers can possess varied activities.

Lignan Type/IsomerStereochemistryObserved Biological Activity
Tetrahydrofuran Lignan Isomer 1(7R,7'R,8R,8'R)Strongest antibacterial activity against Listeria denitrificans
Tetrahydrofuran Lignan Isomer 2(7R,7'S,8R,8'R)Strongest antibacterial activity against Bacillus subtilis
(-)-Virgatusin(7S,7'R,8S,8'S)Strongest antifungal activity

This data, from studies on related tetrahydrofuran lignans, demonstrates the principle that stereochemistry is a critical determinant of specific biological activity. researchgate.net

Advanced Analytical and Methodological Approaches in Lariciresinol 4 O Beta D Glucopyranoside Research

High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural confirmation of Lariciresinol (B1674508) 4-O-beta-D-glucopyranoside is unequivocally established through the synergistic use of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HR-MS) provides precise mass-to-charge ratio (m/z) measurements, enabling the determination of the elemental composition of the molecule. For instance, in a study utilizing FAB-MS (Fast Atom Bombardment Mass Spectrometry), a variant of MS, a related compound, 5,5'-dimethoxylariciresinol-4,4'-bis-O-β-D-glucopyranoside, showed an [M-H]⁻ peak at m/z 743.0527, which corresponds to its molecular formula. minia.edu.eg This level of accuracy is instrumental in distinguishing between isomers and confirming the identity of the isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for elucidating the intricate three-dimensional structure and connectivity of atoms within the molecule. Both ¹H NMR and ¹³C NMR are employed to map out the carbon-hydrogen framework. In the analysis of a similar lignan (B3055560) glycoside, ¹H NMR and ¹H-¹H 2D-COSY spectral data revealed the presence of methoxyl groups and anomeric protons of the glucose units. minia.edu.eg The chemical shifts and coupling constants provide detailed information about the stereochemistry of the molecule. For example, the anomeric proton signals with specific coupling constants can confirm the β-configuration of the glycosidic bond. minia.edu.eg

Technique Application in Lariciresinol 4-O-beta-D-glucopyranoside Research Illustrative Data
HR-MS Determination of exact molecular weight and elemental composition.[M-H]⁻ peak at m/z 743.0527 for a related compound. minia.edu.eg
¹H NMR Identification of proton environments and their connectivity.Signals for methoxyl groups and anomeric protons. minia.edu.eg
¹³C NMR Identification of carbon environments.Anomeric carbon signals for β-glucose. minia.edu.eg
2D-NMR (COSY, NOESY) Elucidation of through-bond and through-space proton correlations.Cross peaks confirming spatial relationships between protons. minia.edu.eg

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), are cornerstone techniques for the separation, identification, and quantification of this compound in complex mixtures, such as plant extracts.

HPLC is widely used to assess the purity of isolated this compound. For instance, the purity of commercially available standards is often reported as ≥98% by HPLC. naturestandard.com In research, HPLC is essential for the purification of lignan phytoestrogens and their glycosides from various sources. sigmaaldrich.com

UHPLC-MS combines the high separation efficiency of UHPLC with the sensitive and specific detection capabilities of mass spectrometry. This powerful combination allows for the rapid and accurate analysis of lignans (B1203133) in various matrices. sigmaaldrich.com An untargeted UHPLC-HRMS-based metabolomics approach has been successfully employed to investigate the chemical profiles of natural product extracts, demonstrating the technique's utility in identifying a wide range of compounds, including lignans. mdpi.com The coupling of UHPLC to high-resolution mass spectrometry (HRMS) provides not only retention time data but also highly accurate mass data, further aiding in the confident identification of compounds. mdpi.com

Technique Application in Lignan Research Key Advantages
HPLC Purity assessment and purification of this compound. naturestandard.comsigmaaldrich.comRobust, reliable, and widely available.
UHPLC-MS Qualitative and quantitative analysis of lignans in complex samples. sigmaaldrich.comHigh resolution, speed, and sensitivity.
UHPLC-HRMS Untargeted metabolomics to identify and differentiate lignans in various origins. mdpi.comProvides accurate mass for confident identification.

Quantitative Real-Time Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a pivotal molecular biology technique used to quantify the expression of specific genes. In the context of this compound research, qPCR is employed to understand how this compound modulates cellular pathways at the genetic level.

For example, in studies investigating the anti-inflammatory effects of this compound, qPCR has been used to measure the expression levels of cytokine and chemokine genes in human alveolar epithelial cells infected with influenza A virus. nih.gov This allows researchers to determine if the compound's activity is linked to the upregulation or downregulation of specific inflammatory response genes. Similarly, in antiviral research against Hepatitis B virus (HBV), qPCR was used to quantify the levels of intracellular HBV core DNA, providing a direct measure of the compound's ability to inhibit viral replication. mdpi.com

Application of qPCR Target Genes/Molecules Research Context
Anti-inflammatory studiesCytokines and chemokines. nih.govInfluenza A virus infection. nih.gov
Antiviral studiesIntracellular HBV core DNA. mdpi.comHepatitis B virus replication. mdpi.com

RNA Sequencing (RNA-seq) for Transcriptome Profiling

RNA Sequencing (RNA-seq) offers a comprehensive and unbiased approach to analyzing the entire transcriptome of a cell or tissue. This powerful technique allows for the discovery of novel genes and pathways affected by this compound treatment.

In a study investigating the anti-HBV mechanism of a related lignan, (-)-Lariciresinol (B1260115), RNA-seq analysis was performed. mdpi.com This approach helped to identify that the compound's inhibitory effect on HBV transcription might be related to the hepatocyte nuclear factor 1α (HNF1α). mdpi.com Such global transcriptomic profiling provides a broader understanding of the compound's mechanism of action beyond pre-selected genes, opening avenues for new hypotheses and further investigation. The data generated from RNA-seq can reveal differentially expressed genes (DEGs) which can then be mapped to specific pathways, such as those enriched in the KEGG database. researchgate.net

Cell-Based Assays for Biological Activity Evaluation (e.g., CPE Inhibition, Luciferase Reporter Assays)

Cell-based assays are fundamental for assessing the biological activity of this compound in a controlled in vitro environment.

Cytopathic Effect (CPE) Inhibition Assay: This assay is commonly used to evaluate the antiviral activity of a compound. creative-diagnostics.com The ability of this compound to protect cells from the destructive effects of a virus is measured. For instance, the lignan glycoside was shown to be effective against the influenza A virus-induced cytopathic effect in Madin-Darby Canine Kidney (MDCK) cells. nih.gov This assay provides a clear indication of the compound's potential as an antiviral agent. patsnap.com

Luciferase Reporter Assays: These assays are highly sensitive and are used to study the regulation of gene expression and signal transduction pathways. In the context of this compound research, a luciferase reporter assay was used to monitor the activation of the NF-κB signaling pathway. nih.gov HEK-293 cells were engineered to express firefly luciferase under the control of an NF-κB responsive promoter. nih.gov A reduction in luciferase activity in the presence of the compound indicated its ability to attenuate virus-induced NF-κB activation. nih.gov

Assay Principle Application in this compound Research
CPE Inhibition Assay Measures the ability of a compound to prevent virus-induced cell death. creative-diagnostics.comEvaluating anti-influenza A virus activity. nih.gov
Luciferase Reporter Assay Quantifies the activity of a specific promoter or signaling pathway.Monitoring the effect on the NF-κB signaling pathway. nih.gov

Indirect Immunofluorescence and Electron Microscopy for Cellular Imaging

Cellular imaging techniques provide visual evidence of the effects of this compound at a subcellular level.

Indirect Immunofluorescence: This technique uses fluorescently labeled antibodies to visualize the localization of specific proteins within a cell. In research on the anti-influenza activity of this compound, indirect immunofluorescence was used to monitor the nuclear export of viral ribonucleoprotein (RNP) complexes. nih.gov This allowed researchers to determine if the compound interfered with this crucial step in the viral life cycle. nih.gov The study found that the lignan glycoside did not affect the export of viral RNP complexes from the nucleus in the late stages of infection. nih.gov

Electron Microscopy: While not specifically detailed in the provided search results for this compound, electron microscopy is a powerful tool in virology and cell biology that could be applied. It provides ultra-high-resolution images of cells and viruses, which could be used to visualize any morphological changes in virus particles or infected cells upon treatment with the compound.

Future Perspectives and Research Applications for Lariciresinol 4 O Beta D Glucopyranoside

Targeted Metabolic Engineering for Sustainable Production

The industrial production of complex natural products like Lariciresinol (B1674508) 4-O-beta-D-glucopyranoside often faces challenges of low yield and unsustainable extraction from plant sources. Metabolic engineering presents a promising alternative for the sustainable production of this and other valuable lignan (B3055560) glycosides. nih.gov This field focuses on redesigning the metabolism of microorganisms, such as the yeast Saccharomyces cerevisiae or bacteria, to create efficient "cell factories". nih.gov

Future research will likely focus on:

Pathway Elucidation and Reconstruction: Identifying and assembling the complete biosynthetic pathway of Lariciresinol 4-O-beta-D-glucopyranoside in a microbial host. This involves transferring and optimizing the expression of genes from the source plant that code for the necessary enzymes.

Host Optimization: Engineering the host organism's metabolism to increase the precursor supply for the pathway, thereby maximizing the final product yield.

Fermentation Process Development: Scaling up the production from laboratory flasks to industrial bioreactors, optimizing conditions for maximum efficiency and cost-effectiveness. The development of synthetic biology approaches will be foundational for producing antiviral lignan glycosides in heterologous models. nih.govresearchgate.net

Development of Novel Glycosyltransferase Enzymes for Chemoenzymatic Synthesis

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the lariciresinol aglycone, a reaction catalyzed by UDP-glycosyltransferases (UGTs). nih.gov The development of novel and efficient UGTs is crucial for both in vivo production via metabolic engineering and in vitro chemoenzymatic synthesis.

Research in this area has already identified several UGTs from Isatis indigotica with the ability to glycosylate lariciresinol. nih.govresearchgate.net A study characterized three enzymes, IiUGT1, IiUGT4, and IiUGT71B5a, demonstrating they could efficiently glycosylate the 4-hydroxyl and 4'-hydroxyl groups of lariciresinol. nih.gov Kinetic analysis revealed that IiUGT4 was particularly efficient in the glycosylation of lariciresinol, playing a dominant role in the biosynthesis of its glycosides in I. indigotica. nih.govresearchgate.net

Future directions include:

Enzyme Prospecting: Searching for new UGTs in different plant species or microorganisms with higher catalytic efficiency, stability, or altered substrate specificity.

Protein Engineering: Using techniques like site-directed mutagenesis to modify existing enzymes. For example, analysis of IiUGT4 identified key amino acid residues (H373, W376, E397) for its catalytic activity, which could be targets for engineering. nih.gov

Chemoenzymatic Synthesis: Combining chemical synthesis of the lariciresinol precursor with an enzymatic glycosylation step, leveraging the high stereo- and regioselectivity of UGTs to produce the final compound with high purity.

EnzymeSource OrganismKey FindingsReference
IiUGT4Isatis indigoticaShows higher efficiency for the glycosylation of lariciresinol compared to IiUGT1 or IiUGT71B5a. Plays a dominant role in the biosynthesis of lariciresinol glycosides in the plant. nih.govresearchgate.net
IiUGT1Isatis indigoticaPrimarily participates in the biosynthesis of pinoresinol (B1678388) diglucoside but can also glycosylate lariciresinol. nih.gov
IiUGT71B5aIsatis indigoticaPrimarily participates in the biosynthesis of coniferin (B30667), but also demonstrates the ability to glycosylate lariciresinol in vitro. nih.gov

In-depth Elucidation of Molecular Mechanisms of Action

While initial studies have shed light on the biological effects of this compound, a deep understanding of its molecular mechanisms is still developing. The compound has been shown to inhibit the pro-inflammatory response induced by the influenza A virus. nih.gov This anti-inflammatory and antiviral activity is linked to its ability to attenuate the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govresearchgate.net By suppressing NF-κB, the compound reduces the expression of various pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, IL-8, and MCP-1. nih.gov

Future research will need to:

Identify Direct Molecular Targets: Determine the specific proteins or cellular components with which this compound directly interacts to initiate its effects.

Map Downstream Signaling Cascades: Move beyond NF-κB to fully map all the signaling pathways modulated by the compound. The defense mechanism against viruses likely involves complex actions on the immune system, signal transduction, and cell metabolism. researchgate.net

Investigate Receptor-Ligand Interactions: Explore if the compound acts on specific cell surface or intracellular receptors to exert its biological functions.

Exploration of New Biological Activities in Diverse Research Models

The known biological activities of this compound are primarily centered on its antiviral and anti-inflammatory properties. nih.govpatsnap.commdpi.com However, the broader class of lignans (B1203133) exhibits a wide spectrum of pharmacological effects, including antitumor, hepatoprotective, and immunosuppressive activities. medchemexpress.commdpi.com This suggests that this compound may possess a wider range of therapeutic applications than currently known.

Future exploration should involve:

Screening for New Activities: Testing the compound for other potential effects, such as anti-cancer, neuroprotective, or cardioprotective activities, using a variety of in vitro cell-based assays.

Utilizing Diverse Animal Models: Employing different animal models of disease (e.g., models for neurodegenerative diseases, metabolic syndrome, or various cancers) to validate any promising in vitro findings.

Comparative Studies: Comparing its activity profile with its aglycone, lariciresinol, and other related lignans to understand the structure-activity relationships and the role of the glucoside moiety. For instance, lignans from Isatis indigotica have also been investigated for anti-Hepatitis B virus (HBV) activity. mdpi.com

Potential Biological ActivityResearch ModelRationaleReference
Anti-inflammatoryHuman alveolar epithelial cells (A549) infected with influenza A virus.Demonstrated inhibition of pro-inflammatory cytokines via NF-κB pathway suppression. nih.gov
Antiviral (Influenza)Madin-Darby Canine Kidney (MDCK) cells.Shown to be effective against the influenza A virus-induced cytopathic effect. nih.gov
Antiviral (Hepatitis B)In vitro cell models (e.g., HepG2.2.15).Related lignans from the same plant source have shown anti-HBV activity, suggesting a potential area for investigation. mdpi.com
HepatoprotectiveIn vitro cell models of liver injury.A study identified hepatoprotective lignan glycosides, including this compound, from Symplocos cochinchinensis. medchemexpress.com
Anti-cancerVarious cancer cell lines and corresponding animal models.The aglycone, lariciresinol, is considered a chemopreventive agent, and lignans as a class have known antitumor properties. mdpi.comtaylorandfrancis.com

Application in Omics-Based Research for Systems-Level Understanding

To move beyond a single-pathway or single-target approach, future research on this compound will benefit immensely from the application of "omics" technologies. These approaches, including transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiling), provide a holistic, systems-level view of the biological changes induced by the compound. nih.gov

The application of these technologies can:

Uncover Novel Mechanisms: High-throughput RNA sequencing can reveal the full suite of genes whose expression is altered by the compound, potentially uncovering unexpected pathways and cellular processes. researchgate.net

Identify Biomarkers: Proteomic and metabolomic analyses can identify specific proteins or metabolites that change in response to treatment, which could serve as biomarkers for the compound's efficacy.

Build Integrated Models: By integrating multi-omics data, researchers can construct comprehensive models of the compound's mechanism of action. nih.gov This approach can help understand the intricate network of interactions and how drug effects are distributed across different molecular modalities. nih.gov This provides a much deeper understanding than traditional methods and can accelerate the discovery of new therapeutic applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Lariciresinol 4-O-β-D-glucopyranoside in plant matrices?

  • Methodology : Reverse-phase HPLC with a C18 column (250 mm × 4.6 mm; 5 µm), detection at 228 nm, and a gradient mobile phase of acetonitrile/0.1% acetic acid (flow rate: 1 mL/min) is widely used. Validation includes linearity (r > 0.998), precision (RSD < 2%), and recovery (99–101%). Sample preparation involves extraction with hydroalcoholic solvents and purification via solid-phase extraction .
  • Note : Adapt methods from structurally similar lignans (e.g., Pinoresinol glucosides) by optimizing wavelength and elution gradients based on UV absorption profiles .

Q. How should Lariciresinol 4-O-β-D-glucopyranoside be handled to ensure stability during experiments?

  • Protocol : Store lyophilized powder at -20°C in airtight, light-protected vials. For stock solutions, dissolve in DMSO (purged with inert gas) and aliquot to avoid freeze-thaw cycles. Centrifuge liquid samples at 500×g to concentrate compounds at vial bottoms .

Q. What plant sources are most reliable for isolating Lariciresinol 4-O-β-D-glucopyranoside?

  • Sources : Isatis indigotica (roots) and Pandanus tonkinensis (fruits) are well-documented, with concentrations ranging from 0.024–0.0435 mg/g. Use voucher specimens and LC-MS to verify phytochemical consistency across geographical sources (e.g., Thanh Hoa vs. Thai Nguyen) .

Advanced Research Questions

Q. How can metabolic engineering enhance Lariciresinol 4-O-β-D-glucopyranoside production in plant systems?

  • Experimental Design : Overexpress IiPLR1 (pinoresinol/lariciresinol reductase 1) in Isatis indigotica hairy root cultures. Kinetic studies show IiPLR1 reduces (±)-pinoresinol to lariciresinol with a kcat/Km of 0.91 µM⁻¹min⁻¹. RNAi silencing of IiPLR1 reduces lariciresinol by 96%, while overexpression increases yield 6.3-fold (353.9 µg/g dry weight) .

Q. What multi-omics approaches elucidate the biosynthetic pathways and mechanisms of action of Lariciresinol 4-O-β-D-glucopyranoside?

  • Integration Strategy : Combine RNA-Seq (to identify co-expressed genes like DIR, PLR) with LC-HRMS (to map lignan intermediates). WGCNA analysis can link "skyblue" gene modules to lignan biosynthesis. Pathway enrichment (e.g., PI3K-Akt, IL-17) identifies therapeutic targets .

Q. How do structural modifications influence the bioactivity of Lariciresinol 4-O-β-D-glucopyranoside derivatives?

  • SAR Analysis : Introduce functional groups (e.g., vanilloyl) to the glucopyranoside moiety via semi-synthesis. Test antiviral activity using cytopathic effect (CPE) inhibition assays in MDCK cells. For example, vanilloylation in Pinoresinol glucosides increased anti-influenza activity (IC₅₀ reduction by >50%) .

Q. What enzyme kinetics parameters are critical for optimizing in vitro lignan biosynthesis?

  • Kinetic Profiling : Purify recombinant IiPLR1 and measure Km (65.4 µM for pinoresinol; 2.5 µM for lariciresinol) and kcat (59.6 min⁻¹ for pinoresinol) using LC-MS. Prioritize substrates with lower Km for efficient pathway engineering .

Q. How can contradictory data on lignan bioactivity be resolved in mechanistic studies?

  • Conflict Resolution : Compare assay conditions (e.g., cell lines, viral strains) and compound purity (validated via NMR/HPLC). For instance, Pinoresinol glucoside’s anti-influenza activity depended on the presence of a vanilloyl group, absent in inactive analogs .

Methodological Notes

  • Gene Silencing : Use RNAi constructs targeting IiPLR1 with Agrobacterium-mediated transformation. Validate knockdown via qRT-PCR and correlate with lariciresinol levels (HPLC-MS) .
  • Bioactivity Assays : Screen antiviral effects using plaque reduction assays (H1N1, H5N1) and cytokine profiling (IL-6, IFN-γ) in primary immune cells .

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